molecular formula C7H4Cl2N2 B13033667 3,8-Dichloroimidazo[1,2-A]pyridine

3,8-Dichloroimidazo[1,2-A]pyridine

Cat. No.: B13033667
M. Wt: 187.02 g/mol
InChI Key: PZRJUDCMLADRAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloroimidazo[1,2-A]pyridine typically involves the cyclization of 2-aminopyridine with 1,3-dichloroacetone. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Comparison with Similar Compounds

Uniqueness: 3,8-Dichloroimidazo[1,2-A]pyridine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual substitution can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

3,8-dichloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRJUDCMLADRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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